molecular formula C14H19NO5 B7419440 2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid

2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid

Cat. No.: B7419440
M. Wt: 281.30 g/mol
InChI Key: ZJSNSYNBLQEFRL-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methylamino group, and a pentanedioic acid backbone

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl-methylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-15(11(14(18)19)7-8-13(16)17)9-10-5-3-4-6-12(10)20-2/h3-6,11H,7-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSNSYNBLQEFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid typically involves multi-step organic reactions. One common method starts with the preparation of the methoxyphenylmethylamine intermediate, which is then reacted with a suitable pentanedioic acid derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pentanedioic acid backbone can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyphenyl)methyl-methylamino]pentanedioic acid
  • 2-[(2-Ethoxyphenyl)methyl-methylamino]pentanedioic acid
  • 2-[(2-Methylphenyl)methyl-methylamino]pentanedioic acid

Uniqueness

2-[(2-Methoxyphenyl)methyl-methylamino]pentanedioic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological molecules. This makes it distinct from similar compounds that have different substituents on the phenyl ring.

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